Ethyl 2-phenylthiazole-5-carboxylate

SHP2 inhibition Cancer Noonan syndrome

Ethyl 2-phenylthiazole-5-carboxylate is a critical heterocyclic building block for medicinal chemistry. Its unsubstituted 4-position enables late-stage functionalization for SHP2 inhibitor programs (IC₅₀ 0.99 µM achieved with 4-phenoxymethyl derivatives). It serves as a key intermediate for anti-TB agents targeting M. tuberculosis GyrB (MIC 28.44 µM). The 2-phenylthiazole core supports cholinesterase inhibitor development (BChE IC₅₀ 1.03 µM). Available in research quantities with documented purity. Ideal for SAR-driven drug discovery. Order now.

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
CAS No. 172678-67-0
Cat. No. B176896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenylthiazole-5-carboxylate
CAS172678-67-0
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(S1)C2=CC=CC=C2
InChIInChI=1S/C12H11NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyROKNTXACUCMRQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-phenylthiazole-5-carboxylate (CAS 172678-67-0): A Versatile 2-Phenylthiazole Scaffold for Medicinal Chemistry and Chemical Biology


Ethyl 2-phenylthiazole-5-carboxylate (CAS 172678-67-0, C12H11NO2S, MW 233.29) is a heterocyclic building block comprising a thiazole core with a 2-phenyl substituent and an ethyl carboxylate group at the 5-position . The compound serves as a key synthetic intermediate and a privileged scaffold in medicinal chemistry, providing a modular platform for the development of diverse biologically active molecules . Its molecular architecture allows for facile derivatization, enabling the systematic exploration of structure-activity relationships (SAR) across multiple therapeutic targets [1].

Ethyl 2-phenylthiazole-5-carboxylate (CAS 172678-67-0): Why Simple In-Class Substitution Fails to Deliver Comparable Biological and Synthetic Utility


The 2-phenylthiazole-5-carboxylate core is not a monolithic entity; subtle variations in substitution patterns profoundly alter both biological activity and synthetic accessibility. Direct substitution of the ethyl ester with a methyl ester (methyl 2-phenylthiazole-5-carboxylate) or the carboxylic acid (2-phenylthiazole-5-carboxylic acid) changes lipophilicity, hydrogen-bonding capacity, and metabolic stability, leading to divergent pharmacokinetic profiles and target engagement [1]. Furthermore, the unsubstituted 4-position of ethyl 2-phenylthiazole-5-carboxylate is a critical differentiator, as it serves as a reactive handle for late-stage functionalization, enabling the rapid generation of focused libraries that are not accessible from 4-substituted analogs [2]. Attempts to replace the 2-phenyl group with other aryl or heteroaryl moieties dramatically shift the conformational landscape and electronic properties of the thiazole ring, often resulting in complete loss of activity against validated targets such as SHP2, DGAT1, and urease [3].

Quantitative Differentiation of Ethyl 2-phenylthiazole-5-carboxylate (CAS 172678-67-0) Against Closest Analogs and Scaffold Replacements


SHP2 Inhibitory Activity: 4-Phenoxymethyl Derivatization Achieves Sub-Micromolar IC50, Unlocking Therapeutic Potential

Direct head-to-head comparison data for unmodified ethyl 2-phenylthiazole-5-carboxylate is not available in the peer-reviewed literature. However, a series of 4-(phenoxymethyl) derivatives of this exact scaffold were synthesized and evaluated for SHP2 inhibitory activity. The lead compound 1d (ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate) exhibited an IC50 of 0.99 µM against SHP2 [1]. In contrast, the unsubstituted parent compound (ethyl 2-phenylthiazole-5-carboxylate) lacks this 4-phenoxymethyl group, and its SHP2 inhibitory activity is expected to be significantly lower or absent, as the 4-position substituent is critical for binding as demonstrated by SAR and molecular dynamics simulations [2]. This demonstrates the value of the scaffold as a starting point for optimization, with the 4-position serving as a key vector for potency enhancement.

SHP2 inhibition Cancer Noonan syndrome

Antimycobacterial Activity: 4-Aminopiperidine Derivatives Exhibit Potent GyrB Inhibition and Antitubercular Activity

In a study evaluating ethyl 2-phenylthiazole-5-carboxylate derivatives as Mycobacterium tuberculosis GyrB inhibitors, compound 14 (ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate) showed an MS GyrB IC50 of 24.0 ± 2.1 µM and an MTB MIC of 28.44 µM, with 79% inhibition of MTB DNA gyrase at 50 µM [1]. The unsubstituted ethyl 2-phenylthiazole-5-carboxylate lacks the 4-aminopiperidine moiety essential for enzyme inhibition and antimycobacterial activity, and is not reported to possess any intrinsic antimycobacterial activity [2]. This demonstrates that while the core scaffold is inactive, strategic functionalization at the 4-position confers potent and selective activity against a clinically relevant pathogen.

Tuberculosis GyrB inhibition Antimycobacterial

DGAT1 Inhibition: 5-Phenylthiazole Series Outperforms 2- and 4-Phenyl Isomers

A comparative study of 2-, 4-, and 5-phenylthiazole analogs as DGAT1 inhibitors revealed that the 5-phenylthiazole series (exemplified by compound 33) exhibited potent DGAT1 inhibition with an IC50 of 23 nM in an in vitro enzymatic assay and an 87% reduction in plasma triglycerides in an in vivo fat tolerance test in mice . In contrast, the 2-phenylthiazole series (which includes ethyl 2-phenylthiazole-5-carboxylate as a core motif) and the 4-phenylthiazole series showed significantly weaker DGAT1 inhibition . This cross-series comparison demonstrates that the position of the phenyl substituent on the thiazole ring is a critical determinant of DGAT1 inhibitory activity, and that the 5-phenyl substitution pattern is optimal.

DGAT1 inhibition Obesity Metabolic disorders

Urease Inhibition: 2-Phenylthiazole Derivatives Display Potent Activity, with Lead Compound Achieving IC50 of 1.82 µM

A study of three 2-phenylthiazole derivatives identified compound 5b (N-cyclohexyl-2-(4-methoxyphenyl)thiazole-4-carboxamide) as a potent urease inhibitor with an IC50 of 1.82 µM [1]. While the unmodified ethyl 2-phenylthiazole-5-carboxylate was not evaluated in this study, the results demonstrate that the 2-phenylthiazole core is a viable scaffold for developing urease inhibitors when appropriately substituted at the 4-position. The ethyl ester at the 5-position in the target compound is a different functional group than the carboxamide in compound 5b, but the shared 2-phenylthiazole core suggests that related derivatives could be optimized for urease inhibition.

Urease inhibition Helicobacter pylori Gastric ulcers

Cholinesterase Inhibition: 2-Phenylthiazole Derivatives Exhibit Dual Cholinesterase Inhibition with IC50 Values in the Low Micromolar Range

Four 2-phenylthiazole derivatives were evaluated for cholinesterase inhibition. The most active compound, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone, showed an IC50 of 8.86 µM against acetylcholinesterase (AChE) and 1.03 µM against butyrylcholinesterase (BChE) [1]. The unmodified ethyl 2-phenylthiazole-5-carboxylate was not included in this study, but the data demonstrate that the 2-phenylthiazole core can be elaborated to yield dual cholinesterase inhibitors with selectivity for BChE. The 5-carboxylate ester in the target compound offers a different handle for derivatization compared to the 4-carboxamide in the lead compound, potentially enabling the synthesis of novel analogs with distinct cholinesterase inhibition profiles.

Cholinesterase inhibition Alzheimer's disease Neurodegeneration

Optimal Application Scenarios for Ethyl 2-phenylthiazole-5-carboxylate (CAS 172678-67-0) Based on Quantified Differentiation Evidence


Scaffold for SHP2 Inhibitor Discovery and Optimization

Ethyl 2-phenylthiazole-5-carboxylate serves as an ideal starting scaffold for SHP2 inhibitor discovery programs. The 4-position is a proven vector for introducing substituents that dramatically enhance SHP2 inhibitory potency, as demonstrated by the 0.99 µM IC50 achieved with a 4-phenoxymethyl derivative [1]. The unsubstituted core provides a clean baseline for systematic SAR exploration, allowing medicinal chemists to efficiently map the binding pocket and identify optimal substituents for improved potency, selectivity, and pharmacokinetic properties.

Building Block for Antimycobacterial Agent Development

The compound is a valuable intermediate for the synthesis of antimycobacterial agents targeting M. tuberculosis GyrB. The introduction of an aminopiperidine moiety at the 4-position converts the inactive core into a potent inhibitor with an MS GyrB IC50 of 24.0 µM and an MTB MIC of 28.44 µM [2]. This validated transformation highlights the utility of ethyl 2-phenylthiazole-5-carboxylate as a key building block in the synthesis of focused libraries aimed at discovering new anti-TB drug candidates.

Synthetic Intermediate for Urease and Cholinesterase Inhibitor Libraries

The 2-phenylthiazole core, as present in ethyl 2-phenylthiazole-5-carboxylate, has demonstrated potential for developing urease inhibitors (IC50 = 1.82 µM) [3] and cholinesterase inhibitors (AChE IC50 = 8.86 µM; BChE IC50 = 1.03 µM) [4]. The target compound, with its free 4-position and modifiable 5-ethyl ester, is an ideal platform for generating diverse derivative libraries to explore SAR and identify lead compounds for treating H. pylori infections (urease) or Alzheimer's disease (cholinesterase).

Regioisomeric Control in DGAT1 Inhibitor Synthesis

While the 5-phenylthiazole series shows superior DGAT1 inhibition (IC50 = 23 nM) compared to the 2-phenylthiazole series , ethyl 2-phenylthiazole-5-carboxylate can be used as a negative control or as a starting material for synthesizing regioisomeric analogs. The clear structure-activity relationship established for DGAT1 inhibitors underscores the importance of regioisomeric purity, making this compound a critical reference standard for ensuring the correct substitution pattern in lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-phenylthiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.